molecular formula C18H20F2N4O B2693517 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone CAS No. 2034502-89-9

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone

Numéro de catalogue B2693517
Numéro CAS: 2034502-89-9
Poids moléculaire: 346.382
Clé InChI: YVPXTRPDLCTTJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is an organic compound . It’s used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Synthesis Analysis

The synthesis process of similar compounds has been described in a patent . The process involves the reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine. The compound is then deprotected with trifluoroacetic acid .

Applications De Recherche Scientifique

Molecular Interaction Studies

The molecule has been explored in the context of its interactions with biological targets. For instance, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, has provided insights into its potent and selective antagonistic behavior towards the CB1 cannabinoid receptor. Through computational methods like AM1 molecular orbital and conformational analyses, it contributes to understanding the molecular interaction and pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Synthesis and Structural Characterization

Efforts have been made in synthesizing novel pyrazole carboxamide derivatives that include a piperazine moiety, with their structure confirmed by X-ray crystal analysis. Such research endeavors provide a foundational understanding of the molecular architecture and potential reactivity of compounds related to (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone (Hong-Shui Lv et al., 2013).

Anticancer and Antituberculosis Potential

The synthesis and study of derivatives, including a cyclopropyl and piperazin-1-yl methanone core, have shown promise in in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. This highlights the therapeutic potential of such molecules in treating diseases through targeted molecular interactions (S. Mallikarjuna et al., 2014).

Antibacterial and Antifungal Applications

Research into novel 1,5-disubstituted pyrazole and isoxazole derivatives, closely related in structure, have exhibited good antibacterial and antifungal activities. These findings underscore the potential of such compounds in the development of new antimicrobial agents, supporting the broader application of this compound derivatives in combating microbial infections (P. Sanjeeva et al., 2022).

Orientations Futures

The future directions for this compound could involve further exploration of its potential as an intermediate in the synthesis of antidiabetic agents . Additionally, more research could be done to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.

Propriétés

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O/c1-22-17(11-16(21-22)12-2-3-12)23-6-8-24(9-7-23)18(25)13-4-5-14(19)15(20)10-13/h4-5,10-12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPXTRPDLCTTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.